molecular formula C13H18BrN3O2 B7347144 (3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one

Número de catálogo B7347144
Peso molecular: 328.20 g/mol
Clave InChI: NWMXCHOGWGKEKO-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD0705 and is a member of the diazepane family of compounds. In

Mecanismo De Acción

BRD0705 exerts its effects by binding to the catalytic domain of HDACs, thereby inhibiting their activity. This inhibition leads to an increase in acetylation of histones, which in turn leads to changes in gene expression. The precise mechanism by which BRD0705 interacts with HDACs is still the subject of ongoing research.
Biochemical and Physiological Effects
BRD0705 has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit HDACs, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BRD0705 has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BRD0705 in lab experiments is its specificity for HDACs. Unlike other compounds that inhibit HDACs, BRD0705 has been shown to selectively target specific HDAC isoforms. This specificity makes it a useful tool for studying the role of specific HDACs in disease processes. However, one limitation of using BRD0705 is its relatively low potency compared to other HDAC inhibitors. This limits its usefulness in certain experimental settings.

Direcciones Futuras

There are several future directions for research on BRD0705. One area of research is the development of more potent analogs of the compound. This could lead to the development of more effective therapeutic agents for the treatment of cancer and other diseases. Another area of research is the identification of additional molecular targets of BRD0705. This could lead to the development of new treatments for a range of diseases. Finally, further research is needed to elucidate the precise mechanism by which BRD0705 interacts with HDACs. This could lead to a better understanding of the role of HDACs in disease processes and the development of more effective therapeutic agents.

Métodos De Síntesis

The synthesis of BRD0705 involves a multi-step process that begins with the reaction of 3-methyl-1,4-diazepane-2,5-dione with 5-bromo-2-methoxypyridine-3-carbaldehyde. This reaction is catalyzed by a base and results in the formation of an intermediate product. The intermediate product is then further reacted with a reducing agent to yield BRD0705. The synthesis of BRD0705 is a complex process that requires a high degree of expertise and specialized equipment.

Aplicaciones Científicas De Investigación

BRD0705 has been the subject of significant scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. By inhibiting the activity of HDACs, BRD0705 has been shown to have potential in the treatment of cancer, neurodegenerative diseases, and other conditions.

Propiedades

IUPAC Name

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-9-12(18)15-4-3-5-17(9)8-10-6-11(14)7-16-13(10)19-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMXCHOGWGKEKO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1CC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1CC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.